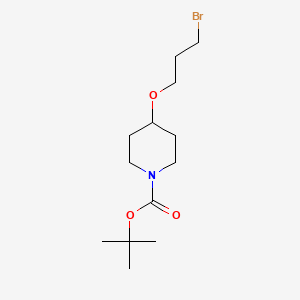

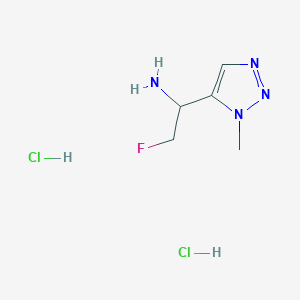

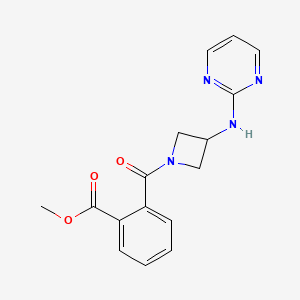

![molecular formula C15H13ClFNO2 B2410553 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232817-40-1](/img/structure/B2410553.png)

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It has a molecular weight of 293.72 and a molecular formula of C15H13ClFNO2 .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis was reported to be 73.91%, with a brown color .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H13ClFNO2 . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis

The compound participates in coordination with metal (II) ions, forming complexes with the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . These complexes are nonelectrolytic in nature .Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.72 . The melting point of the compound is greater than 350°C . The molar conductance of the compound is 16 Ohm-1·cm2·mol-1 .Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been a subject of extensive synthesis and characterization studies. For instance, Demircioğlu (2021) synthesized a similar compound and characterized it using various techniques like single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectra. Theoretical studies including Density Functional Theory (DFT) with B3LYP method were used to understand geometrical parameters and chemical activities. The study also delved into Hirshfeld surface analysis to examine intermolecular interactions within the crystal structure. Additionally, molecular docking studies were performed to understand the nature of binding of the compound with specific DNA structures (Demircioğlu, 2021).

Crystal Structure and DFT Calculations

Alaşalvar et al. (2015) conducted a similar study on a compound closely related to 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol. They synthesized and characterized the compound using FTIR, 1H and 13C NMR spectroscopic, and X-ray crystallographic techniques. The study also included DFT calculations to confirm the experimental findings and to understand the molecular geometry, vibration frequencies, and chemical shift values (Alaşalvar et al., 2015).

Antioxidant and Antibacterial Activities

Compounds with similar structures have been evaluated for their potential antioxidant and antibacterial activities. Oloyede-Akinsulere et al. (2018) synthesized substituted tridentate salicylaldimines and assessed their antibacterial and antioxidant activities. The study revealed that the substituents significantly influence the activities, suggesting that modifications in the chemical structure can impact the compound's biological properties (Oloyede-Akinsulere et al., 2018).

Fluorescence and Nonlinear Optical Properties

The compound's derivatives have also been explored for their fluorescence and nonlinear optical (NLO) properties. For example, Ashfaq et al. (2022) focused on halo-functionalized crystalline Schiff base compounds, examining their intermolecular interactions and the role of fluorine atoms in stabilizing the crystal packing. The study highlighted the potential of these compounds in NLO applications, which is a crucial area in the development of optical and electronic devices (Ashfaq et al., 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-chloro-2-fluorophenyl)iminomethyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-2-20-13-8-3-5-10(15(13)19)9-18-12-7-4-6-11(16)14(12)17/h3-9,19H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFGJXGBSGWVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

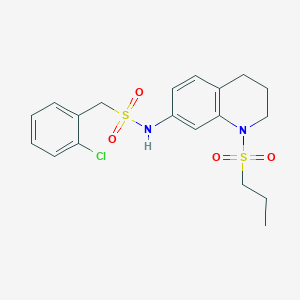

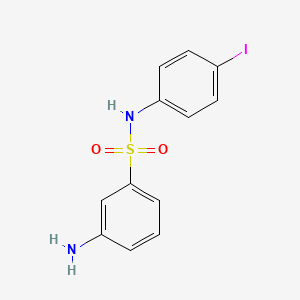

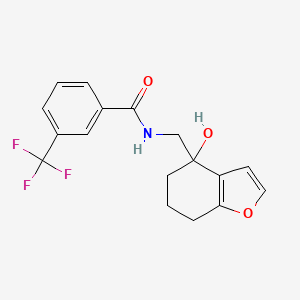

methanone](/img/structure/B2410470.png)

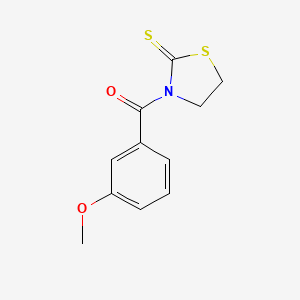

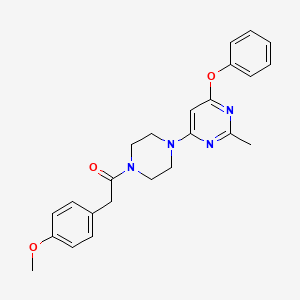

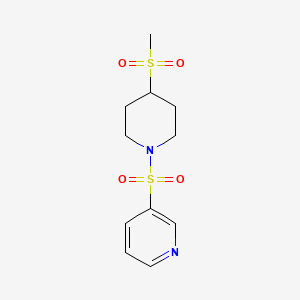

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

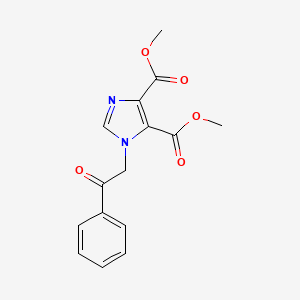

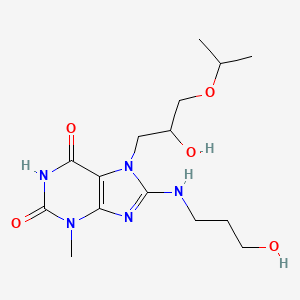

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)